molecular formula C5H6Br2N2 B2926589 4,5-dibromo-2-ethyl-1H-imidazole CAS No. 4002-82-8

4,5-dibromo-2-ethyl-1H-imidazole

Cat. No. B2926589
CAS RN: 4002-82-8
M. Wt: 253.925
InChI Key: DYNLBIBHQQLNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dibromo-2-ethyl-1H-imidazole is a chemical compound with the molecular formula C5H6Br2N2 . It is a derivative of imidazole, a heterocyclic compound that contains two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of imidazole derivatives, including 4,5-dibromo-2-ethyl-1H-imidazole, often involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition .


Molecular Structure Analysis

The molecular structure of 4,5-dibromo-2-ethyl-1H-imidazole consists of a five-membered ring with two nitrogen atoms and two bromine atoms attached to the carbon atoms at the 4th and 5th positions . The ethyl group is attached to the carbon atom at the 2nd position .


Chemical Reactions Analysis

Imidazole derivatives, including 4,5-dibromo-2-ethyl-1H-imidazole, are involved in a variety of chemical reactions. These include reactions with aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine . The reaction conditions can significantly affect the formation of side products .

Scientific Research Applications

Imidazole-Based Medicinal Chemistry

Imidazole rings, including 4,5-dibromo-2-ethyl-1H-imidazole, are prominent in natural products and synthetic molecules. They are known for their electron-rich characteristics, enabling them to bind with various enzymes and receptors, leading to a broad range of bioactivities. Imidazole-based compounds have been used in treating diseases and have potential in diagnostics and pathology (Zhang et al., 2014).

Corrosion Inhibition

Imidazole derivatives, including those similar to 4,5-dibromo-2-ethyl-1H-imidazole, have been studied as corrosion inhibitors for metals in acidic environments. These compounds can form a protective layer on metal surfaces, significantly reducing corrosion rates (Zhang et al., 2015).

Nanocatalysis in Organic Synthesis

Imidazole derivatives are utilized in the synthesis of trisubstituted imidazoles. Graphene oxide–chitosan bionanocomposites, for example, have been employed as nanocatalysts for synthesizing imidazole compounds under solvent-free conditions, demonstrating the versatility of imidazole structures in chemical synthesis (Maleki & Paydar, 2015).

Ultrasonic Irradiation in Synthesis

Ultrasonic irradiation has been used to synthesize imidazole compounds, including structures akin to 4,5-dibromo-2-ethyl-1H-imidazole. This approach offers advantages such as high yield, simplicity, and the avoidance of harmful catalysts (Zang et al., 2010).

DNA Binding Properties

Certain imidazole compounds have shown the ability to bind in the minor groove of DNA, indicating potential applications in understanding DNA interactions and possibly in the development of therapeutic agents (Lee et al., 1993).

Complex Arylated Imidazoles Synthesis

Imidazoles are key in synthesizing complex arylated structures, widely used in pharmaceuticals and molecular functional materials. This involves sequential arylation of all C-H bonds in the imidazole ring, demonstrating the structural versatility of imidazole compounds (Joo et al., 2010).

Safety and Hazards

4,5-dibromo-2-ethyl-1H-imidazole is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, avoid dust formation, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,5-dibromo-2-ethyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNLBIBHQQLNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.